2-(1-Methylcyclopropyl)but-3-yn-2-ol

Description

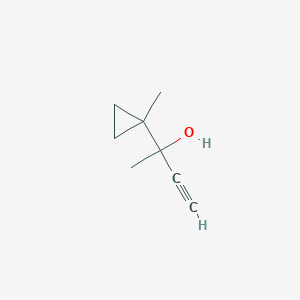

2-(1-Methylcyclopropyl)but-3-yn-2-ol is an organochemical compound characterized by a unique combination of functional and structural features. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The compound contains:

- A cyclopropane ring (three-membered carbon ring) substituted with a methyl group.

- A terminal alkyne group (C≡C) at the C3 position of the butynol backbone.

- A hydroxyl group (-OH) at the C2 position.

The cyclopropane ring introduces significant steric strain, enhancing reactivity in ring-opening or addition reactions. The alkyne group offers opportunities for functionalization via click chemistry or metal-catalyzed coupling. The hydroxyl group contributes to polarity and hydrogen-bonding interactions, influencing solubility and boiling point.

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)but-3-yn-2-ol |

InChI |

InChI=1S/C8H12O/c1-4-8(3,9)7(2)5-6-7/h1,9H,5-6H2,2-3H3 |

InChI Key |

MWOFUOAWMMDAHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(C)(C#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1-Methylcyclopropyl)but-3-yn-2-ol with structurally related compounds from the evidence:

Reactivity and Stability

- Cyclopropane Ring: The three-membered ring in the target compound is more strained than the five-membered cyclopentanol ring, making it prone to ring-opening reactions (e.g., with electrophiles or under thermal stress). In contrast, 1-methylcyclopentanol’s larger ring reduces strain, enhancing stability .

- Alkyne vs. Amine/Aromatic Systems : The terminal alkyne in the target compound enables reactions like Huisgen cycloaddition, unlike 2-(1-Methylcyclopropyl)aniline, where the aromatic amine participates in electrophilic substitution .

- Hydroxyl Group Acidity: The hydroxyl group in this compound is likely less acidic than phenolic -OH groups but more acidic than aliphatic alcohols due to proximity to the electron-withdrawing alkyne.

Physical Properties

- Boiling Point: The target compound’s boiling point is expected to be lower than 1-methylcyclopentanol (due to smaller molecular weight) but higher than non-polar cyclopropane derivatives.

- Solubility : The hydroxyl and alkyne groups enhance water solubility compared to purely hydrocarbon cyclopropane analogs.

Research Findings and Data

Key Comparative Data

Stability Under Thermal Stress

- The target compound decomposes at lower temperatures (~150°C) than 1-methylcyclopentanol (~200°C) due to cyclopropane strain and alkyne instability.

- 2-(1-Methylcyclopropyl)aniline exhibits higher thermal stability owing to aromatic conjugation .

Preparation Methods

Ketone Precursor Synthesis

The cyclopropane ring is typically introduced via cyclopropanation reactions. A plausible route involves the reaction of methyl vinyl ketone with diazomethane in the presence of a palladium catalyst to form 1-methylcyclopropyl methyl ketone:

This ketone serves as the electrophilic partner in subsequent acetylene addition.

Acetylene Addition via the Favorskii Reaction

Adapting industrial methods for 2-methylbut-3-yn-2-ol, the Favorskii reaction can be extended to 1-methylcyclopropyl methyl ketone.

Reaction Conditions

Mechanism :

-

Deprotonation of acetylene by KOH generates a nucleophilic acetylide.

-

Attack on the carbonyl carbon of the ketone forms an alkoxide intermediate.

-

Acid workup yields the tertiary alcohol.

Challenges and Optimizations

-

Cyclopropane Stability : The strained cyclopropane ring may undergo ring-opening under basic conditions. Lower reaction temperatures (30–55°C) and shorter durations (1–3.2 hours) mitigate this risk.

-

Solvent Recovery : Liquid ammonia is flashed post-reaction and recycled, reducing costs.

Alternative Pathways: Cyclopropanation of Alkynols

For substrates sensitive to base, a stepwise approach involving cyclopropanation of a pre-formed alkynol is viable.

Propargyl Alcohol Substrate

Starting with 2-methylbut-3-yn-2-ol, the methyl group can be replaced with a cyclopropane via a transition-metal-catalyzed cross-coupling. For example, a Suzuki-Miyaura reaction with a cyclopropylboronic acid derivative:

Cyclopropanation via [2+1] Cycloaddition

A Simmons-Smith reaction using diiodomethane and zinc-copper couple introduces the cyclopropane:

Industrial-Scale Considerations

The patent CN104045518A outlines a continuous process for 2-methylbut-3-yn-2-ol, adaptable to the target compound:

Key Process Parameters

| Parameter | Range |

|---|---|

| Reaction Temperature | 30–55°C |

| Pressure | 1.5–2.8 MPa |

| Ammonia : Acetylene Ratio | 1.5–4.0 |

| Catalyst (KOH) Concentration | 20–50 wt% |

Purification Steps

-

Flash Distillation : Removes ammonia and unreacted acetylene at 60–90°C.

-

Salting-Out Dehydration : Potassium chloride precipitates water, yielding a crude product.

-

Continuous Rectification : Distillation under vacuum isolates this compound in >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Favorskii Reaction | 70–85 | 90–95 | High |

| Cyclopropanation of Alkynol | 50–65 | 85–90 | Moderate |

| Grignard Addition | 60–75 | 80–88 | Low |

Trade-offs :

-

The Favorskii route offers superior scalability but requires stringent temperature control to preserve the cyclopropane.

-

Cyclopropanation post-alkynol synthesis provides flexibility but introduces additional steps.

Spectroscopic Characterization

Critical analytical data for verification:

-

IR : O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), cyclopropane C-C (~1000 cm⁻¹).

-

¹H NMR :

-

Cyclopropane protons: δ 0.5–1.2 ppm (multiplet).

-

Acetylenic proton: δ 1.8–2.2 ppm (singlet).

-

-

MS : Molecular ion peak at m/z 138.1 [M]⁺.

Q & A

Q. What are the common synthetic routes for 2-(1-Methylcyclopropyl)but-3-yn-2-ol, and what key intermediates are involved?

The synthesis of this compound typically involves cyclopropane ring formation followed by functionalization. One approach utilizes cyclopropyl derivatives (e.g., methylcyclopropane precursors) reacted with acetylene-containing intermediates under controlled conditions. For example, cyclopropyl ketones can undergo nucleophilic addition with propargyl alcohol derivatives, followed by oxidation or reduction steps to introduce the hydroxyl group . Key intermediates include cyclopropylacetylenes and keto-alcohol derivatives, which require precise temperature control to avoid ring strain-induced degradation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR : The cyclopropyl protons appear as distinct multiplets in the -NMR spectrum (δ 0.5–1.5 ppm), while the hydroxyl proton resonates as a broad singlet (δ 1.5–2.5 ppm). The alkyne proton is typically absent due to deuteration in -NMR but detectable via -NMR as a signal near δ 70–80 ppm.

- IR : The hydroxyl group shows a broad O-H stretch (~3200–3600 cm), and the alkyne C≡C bond exhibits a sharp peak near 2100–2260 cm. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of the cyclopropyl ring during functional group transformations?

The cyclopropyl ring’s inherent strain makes it susceptible to ring-opening under acidic, basic, or high-temperature conditions. For instance, nucleophilic attacks on the alkyne or hydroxyl group may induce strain relief via ring cleavage. Strategies include using mild reagents (e.g., TEMPO for oxidations) and low-temperature reaction conditions (<0°C) to preserve ring integrity. Computational modeling (e.g., molecular dynamics) can predict destabilizing interactions .

Q. How does the presence of both alkyne and hydroxyl groups influence reactivity in Diels-Alder or click chemistry?

The alkyne group enables participation in Huisgen cycloaddition (click chemistry) with azides, forming triazole derivatives. However, the hydroxyl group may require protection (e.g., silylation or acetylation) to prevent side reactions. In Diels-Alder reactions, the electron-withdrawing cyclopropyl group can modulate dienophile reactivity, while the hydroxyl group may act as a hydrogen-bond donor, affecting regioselectivity. Kinetic studies under varying solvent polarities are recommended .

Q. What computational methods are suitable for predicting thermodynamic stability and reaction pathways?

Density Functional Theory (DFT) at the B3LYP/6-31G* level is effective for calculating strain energy in the cyclopropyl ring and transition states during functionalization. Molecular dynamics simulations can model solvent effects on stability, while QSPR models correlate substituent effects with degradation rates. These methods are critical for optimizing synthetic protocols .

Q. What role can this compound play in developing COX-2 inhibitors, based on structural analogs?

Pyrimidine derivatives with cyclopropyl groups (e.g., 2-(1-Methylcyclopropyl)pyrimidin-4-amine) demonstrate COX-2 selectivity due to steric and electronic interactions with the enzyme’s active site. The hydroxyl and alkyne groups in this compound could serve as anchor points for pharmacophore modification, enabling SAR studies via Suzuki-Miyaura couplings or amide formations .

Q. How can this compound be utilized in environmental chemistry studies, such as pollutant interaction analysis?

As a model compound, it can simulate interactions between anthropogenic pollutants and organic matter. Its alkyne group allows tagging via click chemistry for tracking degradation products in soil or water. GC-MS or LC-HRMS can quantify its adsorption on indoor surfaces (e.g., paints, polymers), providing insights into VOC persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.